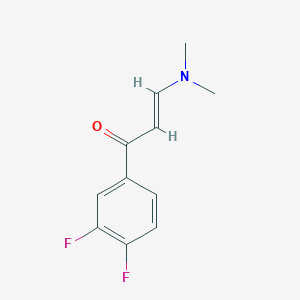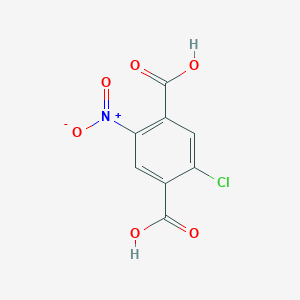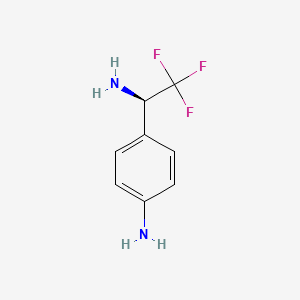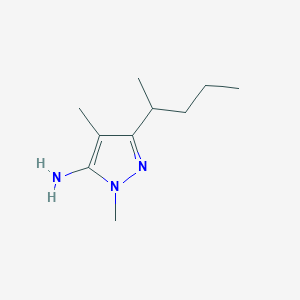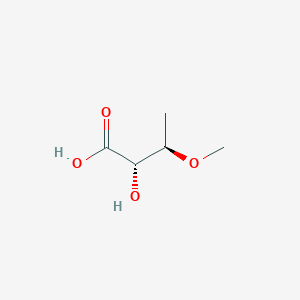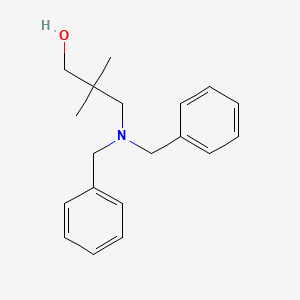
(R)-1-benzylpiperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-benzylpiperidin-3-amine hydrochloride is a chiral amine compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-1-benzylpiperidin-3-amine hydrochloride typically involves several steps. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to form D-mandelic acid organic salt of ®-3-piperidine amide. This intermediate is then subjected to pH adjustment and reacted with pivaloyl chloride to yield ®-N-valeryl-3-piperidine amide. Subsequent reactions with sodium hypochlorite and a mixed solution of hydrochloric acid and alcohol produce ®-3-amino piperidine hydrochloride .
Industrial Production Methods
Industrial production methods for ®-1-benzylpiperidin-3-amine hydrochloride focus on optimizing yield and cost-effectiveness. These methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the desired chiral compound.
Chemical Reactions Analysis
Types of Reactions
®-1-benzylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
®-1-benzylpiperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-1-benzylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ®-1-benzylpiperidin-3-amine hydrochloride include other chiral amines and piperidine derivatives, such as:
- ®-3-amino piperidine hydrochloride
- ®-1-phenylpiperidin-3-amine hydrochloride
- ®-1-(2-methylbenzyl)piperidin-3-amine hydrochloride
Uniqueness
What sets ®-1-benzylpiperidin-3-amine hydrochloride apart from similar compounds is its specific chiral configuration and the presence of the benzyl group.
Properties
Molecular Formula |
C12H19ClN2 |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(3R)-1-benzylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H/t12-;/m1./s1 |
InChI Key |
NLKWAJAEIWXJJY-UTONKHPSSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


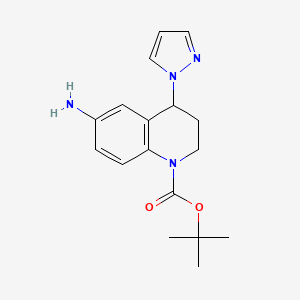

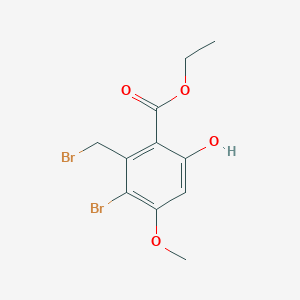

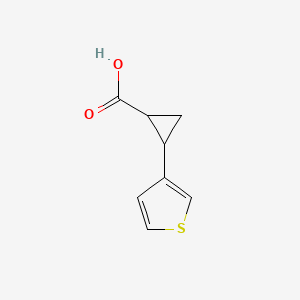
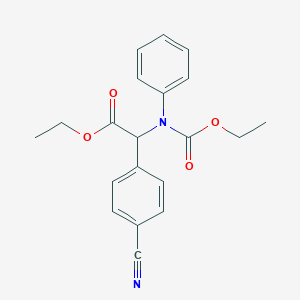
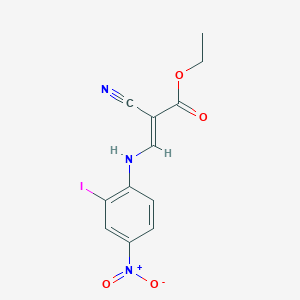
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
